2-(Cyclopentylamino)acetamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-(Cyclopentylamino)acetamide hydrochloride” is C7H15ClN2O . The InChI code is 1S/C7H14N2O.ClH/c8-7(10)5-9-6-3-1-2-4-6;/h6,9H,1-5H2,(H2,8,10);1H . The molecular weight is 178.66 .Physical And Chemical Properties Analysis
The physical form of “2-(Cyclopentylamino)acetamide hydrochloride” is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Analgesic and Anti-Inflammatory Properties : Compounds synthesized through cyclocondensation, similar to 2-(Cyclopentylamino)acetamide hydrochloride, exhibit significant analgesic effects comparable to known pain relievers and anti-inflammatory effects in experimental models, suggesting potential for the development of new therapeutic agents (Yusov et al., 2019).
Anticonvulsant Activity : Structural analysis of certain acetamides has highlighted their potential in acting as anticonvulsants, implying that structurally related compounds like 2-(Cyclopentylamino)acetamide hydrochloride could be explored for neurological applications (Camerman et al., 2005).
Chemical Synthesis and Characterization
Novel Synthetic Routes : Research on N-(2-alkynylaryl)acetamide derivatives demonstrates innovative synthetic routes that could be applicable to the synthesis and functionalization of 2-(Cyclopentylamino)acetamide hydrochloride, facilitating the development of new chemical entities (Qiu et al., 2017).
Crystal Structure and Reactivity : Studies on the crystal structure of related acetamides offer insights into the molecular configuration, reactivity, and potential for forming inclusion compounds, which are critical for understanding the chemical behavior of 2-(Cyclopentylamino)acetamide hydrochloride (Helliwell et al., 2011).
Environmental and Analytical Applications
- Environmental Monitoring : The sensitivity of acetamide derivatives in detecting carbonyl compounds suggests potential environmental applications for 2-(Cyclopentylamino)acetamide hydrochloride in monitoring and analysis of water samples, providing a method for trace measurement of pollutants (Houdier et al., 2000).
Safety And Hazards
The safety information for “2-(Cyclopentylamino)acetamide hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-(cyclopentylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-7(10)5-9-6-3-1-2-4-6;/h6,9H,1-5H2,(H2,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHCKBBXSUJAGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)acetamide hydrochloride | |
CAS RN |
1258639-53-0 | |
Record name | Acetamide, 2-(cyclopentylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.